REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[Cl:17][CH2:18][C:19](=[O:20])[Cl:21].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[OH:8][c:9]1[c:10]([NH2:11])[cH:12][cH:13][c:14]([CH3:16])[cH:15]1>>[OH:8][c:9]1[c:10]([NH:11][C:19]([CH2:18][Cl:17])=[O:20])[cH:12][cH:13][c:14]([CH3:16])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)c(O)c1
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)CCl)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |